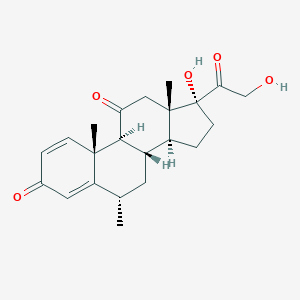

6alpha-Methylprednisone

Vue d'ensemble

Description

Il s'agit d'un dérivé de l'hydrocortisone et de la prednisolone, et il est principalement utilisé pour ses propriétés anti-inflammatoires et immunosuppressives . Le méthylprednisolone est couramment prescrit pour traiter diverses affections, notamment les allergies, l'asthme, les maladies auto-immunes et certains types de cancer .

Mécanisme D'action

Target of Action

The primary target of 6alpha-Methylprednisolone, also known as 6-Methylprednisolone, is the glucocorticoid receptor (GR) . The GR plays a crucial role in the regulation of gene expression and affects a wide array of physiological functions, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis .

Mode of Action

Upon binding to the GR, 6alpha-Methylprednisolone activates the receptor, triggering a cascade of downstream signaling pathways . This interaction with the GR leads to changes in gene expression that result in a wide array of physiological effects . The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Biochemical Pathways

The activation of the GR by 6alpha-Methylprednisolone leads to the suppression of pro-inflammatory cytokine production, inhibition of cell proliferation, and hindered cell migration . These effects are achieved through the modulation of various biochemical pathways that are influenced by the GR .

Pharmacokinetics

6alpha-Methylprednisolone is well absorbed and shows dose-dependent pharmacokinetics, with an increase in dose leading to an increase in volume of distribution and plasma clearance . The compound is metabolized in the liver to various metabolites . The distribution volume of the compound when administered intravenously is approximately 24 ± 6 L .

Result of Action

The result of 6alpha-Methylprednisolone’s action is a decrease in inflammation and immune response. This is achieved through the suppression of migration of polymorphonuclear leukocytes, reversal of increased capillary permeability , and suppression of pro-inflammatory cytokine production . These effects can lead to a reduction in symptoms in various inflammatory and autoimmune conditions.

Action Environment

The action, efficacy, and stability of 6alpha-Methylprednisolone can be influenced by various environmental factors. For instance, the compound is practically insoluble in water but soluble in dehydrated ethanol, chloroform, and ether . This solubility profile can affect the compound’s bioavailability and distribution in the body. Furthermore, the compound’s effects can be influenced by the presence of other substances in the body, such as other medications or substances that can interact with the GR .

Analyse Biochimique

Biochemical Properties

6alpha-Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR) . Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It is involved in almost all stages of the mRNA life cycle, including splicing, export, translation, and stability .

Cellular Effects

6alpha-Methylprednisolone has been used to stimulate RPMI 8226.1 cells to govern the expression of the human interleukin-10 (IL-10) gene . It has also been used to induce depletion of CD14 + CD16 + monocytes . It is useful in treating skin diseases, allergies, multiple sclerosis, asthma, rheumatic disorders, chronic obstructive pulmonary disease, croup, and cancer .

Molecular Mechanism

The molecular mechanism of 6alpha-Methylprednisolone involves its binding to the glucocorticoid receptor (GR). Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It acts as a mineralocorticoid and glucocorticoid receptor agonist .

Temporal Effects in Laboratory Settings

In a study on rats with lipopolysaccharide-induced acute lung injury, the temporal pattern of change in four genes was measured after a single dose of 6alpha-Methylprednisolone . Two genes with enhanced expression showed a slow onset and moderate rate of decline within a 24-hour time frame, while two genes with reduced expression exhibited a rapid onset and prolonged suppression over a ≥ 72-hour time span .

Dosage Effects in Animal Models

In an equine osteochondral fragment exercise model, 6alpha-Methylprednisolone was administered intra-articularly . The study found that clinical improvement in the degree of lameness was not associated with 6alpha-Methylprednisolone administration .

Metabolic Pathways

6alpha-Methylprednisolone is involved in eight metabolic pathways related to steroid hormones and eicosanoids . These pathways reflect eicosanoid metabolism, such as arachidonic acid and prostaglandins .

Transport and Distribution

Occupational exposure to 6alpha-Methylprednisolone may occur through inhalation of dusts or dermal contact with this compound at workplaces where 6alpha-Methylprednisolone is produced or used . If released into water, 6alpha-Methylprednisolone is expected to adsorb to suspended solids and sediment .

Subcellular Localization

Given its mechanism of action involving binding to the glucocorticoid receptor, it can be inferred that it is likely to be found in the cytoplasm before it binds to the receptor, and in the nucleus after the receptor-ligand complex is formed .

Méthodes De Préparation

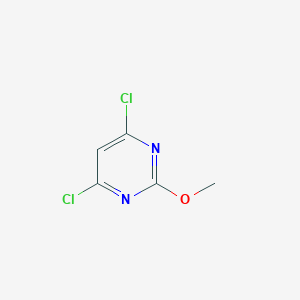

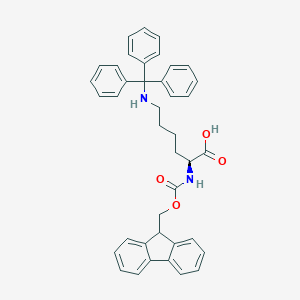

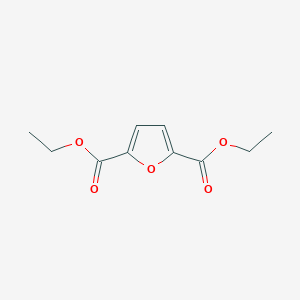

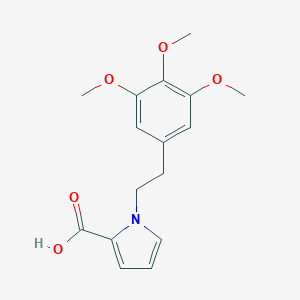

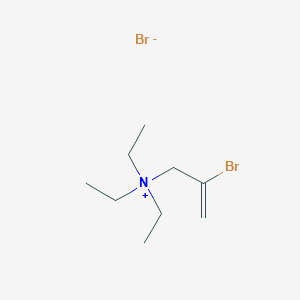

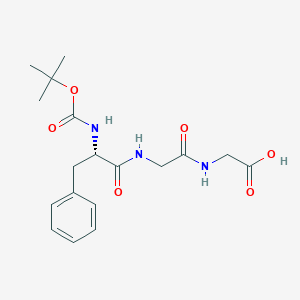

Voies de synthèse et conditions réactionnelles

Le méthylprednisolone peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique la modification de la prednisolone. . Cela peut être réalisé par une série de réactions chimiques, notamment des étapes d'oxydation et de réduction, sous des conditions contrôlées.

Méthodes de production industrielle

Dans les milieux industriels, la production de méthylprednisolone implique souvent une synthèse chimique à grande échelle. Le processus comprend l'utilisation de solvants spécifiques et de conditions réactionnelles pour garantir une pureté et un rendement élevés. Par exemple, la préparation du succinate de méthylprednisolone implique des étapes de cristallisation et de purification pour augmenter la pureté du composé et réduire les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le méthylprednisolone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène de la molécule.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène de la molécule.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans la molécule par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le méthylprednisolone comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées sous des conditions de température et de pression contrôlées pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du méthylprednisolone peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Le méthylprednisolone a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le méthylprednisolone exerce ses effets en se liant à des récepteurs spécifiques intracellulaires des glucocorticoïdes. Lors de la liaison, le complexe récepteur-ligand se transloque vers le noyau, où il module l'expression génique. Cette modulation conduit à un large éventail d'effets physiologiques, notamment la suppression de l'inflammation et des réponses immunitaires . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des cytokines pro-inflammatoires et la promotion des protéines anti-inflammatoires .

Applications De Recherche Scientifique

Methylprednisone has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Le méthylprednisolone est souvent comparé à d'autres glucocorticoïdes, tels que la prednisone, la prednisolone et la dexaméthasone. Voici quelques différences clés :

Prednisolone : Le méthylprednisolone est un dérivé méthylé de la prednisolone, ce qui renforce ses propriétés anti-inflammatoires.

Dexaméthasone : La dexaméthasone est plus puissante que le méthylprednisolone et a une durée d'action plus longue.

Composés similaires

- Prednisone

- Prednisolone

- Dexaméthasone

- Hydrocortisone

- Triamcinolone

Propriétés

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYCRJXQZUCUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

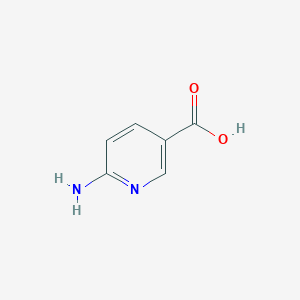

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)